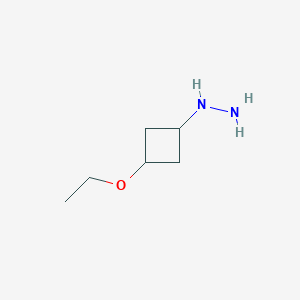![molecular formula C11H8F3NO2 B12286873 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)
2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid is an organic compound with the molecular formula C11H8F3NO2 It is characterized by the presence of a cyano group (–CN) and a trifluoromethyl group (–CF3) attached to a phenyl ring, which is further connected to a propionic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by subsequent hydrolysis and decarboxylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyano group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparación Con Compuestos Similares
- 2-Cyano-3-(2-fluorophenyl)propionic Acid
- 2-Cyano-3-(5-(3-trifluoromethyl-phenyl)-furan-2-yl)-acrylic Acid
- 2-Cyano-3-(2-fluoro-5-iodophenyl)acrylic Acid
Comparison: 2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and electron-withdrawing capability, making it more reactive in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C11H8F3NO2 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
2-cyano-3-[2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5H2,(H,16,17) |
Clave InChI |
WKJWBZVHAHPTON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(C#N)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
![3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B12286804.png)
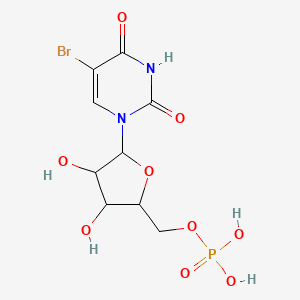
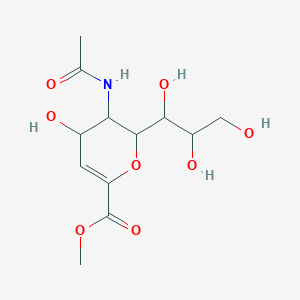

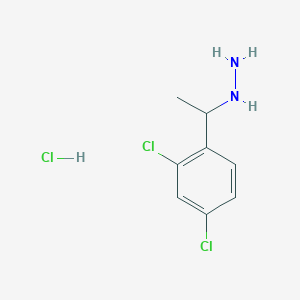
![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
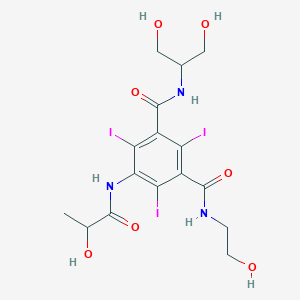
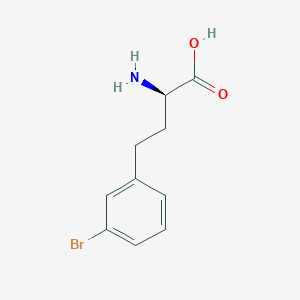
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)

